molecular formula C13H15NO4 B15305941 2-(1-Phenylmethoxycarbonylazetidin-2-yl)acetic acid

2-(1-Phenylmethoxycarbonylazetidin-2-yl)acetic acid

Cat. No.: B15305941
M. Wt: 249.26 g/mol
InChI Key: WIVSDCINPXCBHK-UHFFFAOYSA-N
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Description

2-(1-Phenylmethoxycarbonylazetidin-2-yl)acetic acid is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenylmethoxycarbonylazetidin-2-yl)acetic acid typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, the reaction of an amino acid derivative with a suitable electrophile can lead to the formation of the azetidine ring.

    Introduction of Phenylmethoxycarbonyl Group: The phenylmethoxycarbonyl group can be introduced through esterification or amidation reactions. This step often involves the use of reagents such as phenylmethoxycarbonyl chloride and a base like triethylamine.

    Acetic Acid Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production would require efficient and cost-effective methods, potentially involving continuous flow chemistry or catalytic processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenylmethoxycarbonylazetidin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(1-Phenylmethoxycarbonylazetidin-2-yl)acetic acid has several scientific research applications:

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1-Phenylmethoxycarbonylazetidin-2-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with potential biological activity.

    Phenylacetic acid: A simpler compound with a phenyl group attached to an acetic acid moiety.

    Methoxycarbonyl derivatives: Compounds with a methoxycarbonyl group, which can have similar reactivity and applications.

Uniqueness

2-(1-Phenylmethoxycarbonylazetidin-2-yl)acetic acid is unique due to the combination of its azetidine ring and phenylmethoxycarbonyl group. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

2-(1-phenylmethoxycarbonylazetidin-2-yl)acetic acid

InChI

InChI=1S/C13H15NO4/c15-12(16)8-11-6-7-14(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)

InChI Key

WIVSDCINPXCBHK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1CC(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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